molecular formula C5H13ClN2O2S B15267890 N-[2-(dimethylamino)ethyl]-N-methylsulfamoyl chloride

N-[2-(dimethylamino)ethyl]-N-methylsulfamoyl chloride

Cat. No.: B15267890
M. Wt: 200.69 g/mol
InChI Key: VZICGTDPCIGJPF-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-N-methylsulfamoyl chloride is a sulfamoyl chloride derivative characterized by a methyl group and a 2-(dimethylamino)ethyl substituent attached to the sulfamoyl core. Sulfamoyl chlorides are critical intermediates in organic synthesis, particularly for preparing sulfonamides, which have applications in pharmaceuticals, agrochemicals, and polymer chemistry. The dimethylaminoethyl group in this compound may enhance solubility in polar solvents and influence its reactivity in nucleophilic substitution reactions .

Properties

Molecular Formula

C5H13ClN2O2S

Molecular Weight

200.69 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-methylsulfamoyl chloride

InChI

InChI=1S/C5H13ClN2O2S/c1-7(2)4-5-8(3)11(6,9)10/h4-5H2,1-3H3

InChI Key

VZICGTDPCIGJPF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N-methylsulfamoyl chloride typically involves the reaction of dimethylamine with ethylene oxide to form N,N-dimethylethanolamine. This intermediate is then reacted with thionyl chloride to produce N-[2-(dimethylamino)ethyl] chloride. Finally, the reaction with methylsulfonyl chloride yields this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N-methylsulfamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted amines .

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N-methylsulfamoyl chloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-N-methylsulfamoyl chloride involves its reactivity with various nucleophiles. The compound’s molecular structure allows it to interact with specific molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of N-[2-(dimethylamino)ethyl]-N-methylsulfamoyl chloride with analogous sulfamoyl chlorides:

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/mL) Substituents Key Features
This compound C₅H₁₂ClN₂O₂S 208.73* Not reported Methyl, 2-(dimethylamino)ethyl Enhanced solubility, potential for complex synthesis
N,N-Dimethylsulfamoyl chloride C₂H₆ClNO₂S 143.59 1.337 Two methyl groups Standard reactivity, lower steric hindrance
N-Ethyl-N-methylsulfamoyl chloride C₃H₈ClNO₂S 157.62 1.2783 Ethyl, methyl Lower density, moderate reactivity

*Calculated based on molecular formula.

  • Substituent Effects: The dimethylaminoethyl group in the target compound introduces a tertiary amine, which may increase solubility in polar solvents and alter reaction kinetics compared to simpler alkyl substituents (e.g., methyl or ethyl groups) .
  • Density and Mass : N,N-Dimethylsulfamoyl chloride has the highest density (1.337 g/mL) due to its compact structure, while the ethyl-substituted analogue (N-Ethyl-N-methylsulfamoyl chloride) has a lower density (1.2783 g/mL) .

Research Findings and Practical Implications

Reactivity in Polymerization

Studies on ethyl 4-(dimethylamino) benzoate and 2-(dimethylamino) ethyl methacrylate () demonstrate that dimethylamino substituents significantly influence polymerization efficiency. For example:

  • Ethyl 4-(dimethylamino) benzoate achieves a higher degree of conversion than 2-(dimethylamino) ethyl methacrylate due to better electron-donating capacity .
  • The target compound’s dimethylaminoethyl group could similarly enhance reactivity in photoinitiated systems or RAFT polymerization, where controlled molecular weight and narrow polydispersity are critical .

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